Phosphine-d3

Vibrational Spectroscopy Isotope Effect Infrared

Phosphine-d3 (PD₃, CAS 13537-03-6) is the perdeuterated isotopologue of phosphine, with molecular formula D₃P and a molecular weight of 37.016067 g·mol⁻¹. It is supplied as an electronic-grade gas with an isotopic purity of ≥98 atom % D and a boiling point of −87.5 °C.

Molecular Formula H3P
Molecular Weight 37.016067 g/mol
CAS No. 13537-03-6
Cat. No. B085470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine-d3
CAS13537-03-6
Molecular FormulaH3P
Molecular Weight37.016067 g/mol
Structural Identifiers
SMILESP
InChIInChI=1S/H3P/h1H3/i1D3
InChIKeyXYFCBTPGUUZFHI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphine-d3 (CAS 13537-03-6): Core Identity and Procurement-Relevant Specification for the Perdeuterated Phosphine Isotopologue


Phosphine-d3 (PD₃, CAS 13537-03-6) is the perdeuterated isotopologue of phosphine, with molecular formula D₃P and a molecular weight of 37.016067 g·mol⁻¹ [1]. It is supplied as an electronic-grade gas with an isotopic purity of ≥98 atom % D and a boiling point of −87.5 °C [2]. The compound retains the pyramidal C₃ᵥ symmetry and core chemical reactivity of PH₃, but the substitution of all three hydrogen atoms by deuterium induces pronounced shifts in vibrational frequencies, rotational constants, and nuclear magnetic resonance (NMR) active nuclei coupling, making it a critical isotopic tracer for mechanistic studies, quantitative mass spectrometry, and high-resolution molecular spectroscopy [1].

Perdeuterated phosphine isotopologue (D₃P)
Fully deuterated for unambiguous isotopic labeling in mechanistic, spectroscopic, and quantitative MS workflows
Supports vibrational, rotational, NMR, and mass spectrometric tracer studies requiring maximum mass and spectral separation

Why Phosphine-d3 Cannot Be Replaced by PH₃ or Partially Deuterated Phosphines in Isotope-Sensitive Applications


Phosphine-d3 is not interchangeable with its parent compound PH₃ (CAS 7803-51-2) or with the partially deuterated variants phosphine-d1 (PH₂D, CAS 13587-50-3) and phosphine-d2 (PHD₂, CAS 13780-29-5) in any experiment that relies on mass discrimination, NMR coupling patterns, vibrational spectral isolation, or rotational transition assignment. The fully deuterated isotopologue provides the largest mass shift (M+3 vs. M+1 or M+2 for the partially deuterated congeners), the most complete simplification of ³¹P NMR multiplicity (a distinct 1:3:6:7:6:3:1 septet vs. the 1:3:3:1 quartet of PH₃), and the most pronounced vibrational isotope shifts, enabling unambiguous spectral deconvolution in mechanistic, environmental, and astrophysical studies [1][2][3]. Using a different phosphine isotopologue in lieu of PD₃ would compromise signal resolution, quantitation accuracy, and mechanistic interpretability.

Mass spectrometry

PD₃ provides a +3 Da mass shift; partially deuterated phosphines offer only +1 or +2 Da shifts, which may cause isotopic overlap in complex matrices and reduce quantitation accuracy.

³¹P NMR analysis

The characteristic septet pattern of PD₃ simplifies spectral assignment; mixed isotopologue signals from PH₃ or PH₂D/PHD₂ can obscure mechanistic interpretation and deuterium incorporation tracking.

Vibrational & rotational spectroscopy

Large isotopic shifts in PD₃ enable clear peak assignment; intermediate shifts from partially deuterated forms complicate deconvolution and isotope ratio measurements in mixed-isotopologue experiments.

Quantitative Differentiation Evidence: Phosphine-d3 vs. PH₃ and Other Deuterated Phosphine Congeners


IR Vibrational Frequency Shifts: PD₃ Fundamental Bands vs. PH₃

Deuteration of phosphine produces large, reproducible red shifts in all four fundamental vibrational modes. Relative to PH₃, the symmetric stretch (ν₁) of PD₃ shifts from 2323 cm⁻¹ to 1694 cm⁻¹ (Δ = −629 cm⁻¹), the symmetric deformation (ν₂) from 992 cm⁻¹ to 730 cm⁻¹ (Δ = −262 cm⁻¹), the degenerate stretch (ν₃) from 2328 cm⁻¹ to 1687 cm⁻¹ (Δ = −641 cm⁻¹), and the degenerate deformation (ν₄) from 1118 cm⁻¹ to 806 cm⁻¹ (Δ = −312 cm⁻¹). These shifts, compiled from the same NIST dataset for both compounds, are fully consistent with the reduced mass effect upon H→D substitution [1][2].

IR vibrational shifts
Reported
PD₃ ν₁ 1694, ν₂ 730, ν₃ 1687, ν₄ 806 cm⁻¹
vs
PH₃ ν₁ 2323, ν₂ 992, ν₃ 2328, ν₄ 1118 cm⁻¹
Supports unambiguous IR spectral deconvolution in KIE and mechanistic studies
Gas-phase; Shimanouchi compilation (NIST SRD 69)
Vibrational Spectroscopy Isotope Effect Infrared

³¹P NMR Multiplet Pattern and Coupling Constant: PD₃ vs. PH₃

The ³¹P NMR spectrum of PD₃ exhibits a non-binomial septet with intensity ratios 1:3:6:7:6:3:1, arising from coupling to three equivalent deuterium nuclei (I = 1), whereas PH₃ yields a binomial quartet (1:3:3:1) from coupling to three equivalent protons (I = ½). The one-bond P–D coupling constant measured in PD₃ is ¹J(P,D) = 29.3 Hz, compared to ¹J(P,H) = 187.8 Hz in PH₃, consistent with the ratio of gyromagnetic ratios γ(¹H)/γ(²H) ≈ 6.5 [1].

³¹P NMR multiplet & J
Head-to-head
PD₃ 1:3:6:7:6:3:1 septet, ¹J(P,D)=29.3 Hz
vs
PH₃ 1:3:3:1 quartet, ¹J(P,H)=187.8 Hz
Allows definitive discrimination in reaction monitoring without ambiguity
³¹P FT-NMR, isotropic solution, 298 K
NMR Spectroscopy Isotope Effect Phosphorus-31

Mass Shift Advantage for Quantitative Mass Spectrometry: PD₃ vs. Partially Deuterated Phosphines

Phosphine-d3 provides a nominal mass shift of +3 Da relative to PH₃ (monoisotopic mass 37.01607 Da vs. 33.99758 Da), which is the maximum available mass separation among stable phosphine isotopologues. The partially deuterated congeners phosphine-d1 (MW 35.00374 Da, +1 Da shift) and phosphine-d2 (MW 36.00991 Da, +2 Da shift) offer smaller mass windows that increase the risk of isotopic overlap with analyte signals or with naturally occurring ¹³C or ³⁴S isotopomers in complex matrices [1][2].

Mass shift for MS
Class-level
+3 Da M+3 shift vs. +1/+2 for PH₂D/PHD₂
Maximizes mass resolution for internal standardization in quantitative MS
Monoisotopic masses from NIST Chemistry WebBook
Mass Spectrometry Internal Standard Deuterium Labeling

Rotational Constants Differentiation: PD₃ vs. PH₃ for High-Resolution Microwave and Submillimeter-Wave Spectroscopy

The ground-state rotational constant B₀ of PD₃ is 69 471.10 ± 0.03 MHz, approximately half the value for PH₃ (B₀ = 133 480.15 ± 0.12 MHz), reflecting the increased moment of inertia upon deuteration. The C₀ constants similarly differ: PD₃ C₀ = 58 974.37 ± 0.05 MHz vs. PH₃ C₀ = 117 488.85 ± 0.16 MHz. These values were determined from direct measurement of ΔJ = +1 rotational lines in the ground vibrational state and are essential for assigning rotational transitions in interstellar or laboratory spectra [1][2].

Rotational constants
Head-to-head
PD₃ B₀ 69 471.10 MHz, C₀ 58 974.37 MHz
vs
PH₃ B₀ 133 480.15 MHz, C₀ 117 488.85 MHz
Places transitions in separate spectral windows for astrochemical surveys
Vibrational ground state; submm-wave spectroscopy
Rotational Spectroscopy Astrochemistry Molecular Structure

Deuterium Quadrupole Coupling Constant: A Unique NMR Parameter Exclusive to PD₃

The deuterium quadrupole coupling constant of PD₃ in a nematic liquid-crystal solvent has been experimentally determined as 7.8 ± 0.6 kHz from phosphorus and deuterium Fourier transform NMR spectra. This value, which has no counterpart in the protonated PH₃ molecule, serves as a highly sensitive probe of molecular orientation and dynamics in anisotropic media [1].

²H quadrupole coupling
Reported
χ_D = 7.8 ± 0.6 kHz (no counterpart in PH₃)
Supports orientational probing in liquid-crystal NMR studies
In nematic solvent; ²H and ³¹P FT-NMR
NMR of Quadrupolar Nuclei Liquid Crystal Solvents Molecular Dynamics

High-Value Application Scenarios for Phosphine-d3 Driven by Quantitative Differentiation Data


Kinetic Isotope Effect (KIE) and Reaction Mechanism Elucidation via ³¹P NMR

The distinct ³¹P NMR septet of PD₃ (¹J(P,D) = 29.3 Hz) and its complete resolution from the PH₃ quartet (¹J(P,H) = 187.8 Hz) allow real-time, in situ monitoring of phosphine consumption and deuterium incorporation in catalytic cycles [Section 3, REFS-1]. Researchers investigating oxidative addition, reductive elimination, or ligand exchange at phosphorus centers can directly quantify KIE values and distinguish associative from dissociative pathways without derivatization or quenching.

Quantitative Determination of Phosphine in Air and Process Streams by GC-MS Using PD₃ as Internal Standard

The +3 Da mass shift of PD₃ relative to PH₃ provides the widest available separation for selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) in GC-MS/MS methods [Section 3, REFS-1, REFS-2]. This is critical for environmental monitoring of fumigant residues, workplace exposure assessment, and quality control in semiconductor-grade phosphine delivery systems, where regulatory limits demand sub-ppb detection and deuterated internal standardization is the gold standard for matrix-effect correction.

Astrochemical Identification of Interstellar Phosphine Isotopologues via Rotational Spectroscopy

The ground-state rotational constant B₀ of PD₃ (69 471.10 MHz) is almost exactly half that of PH₃, placing its pure rotational transitions in completely separate spectral windows [Section 3, REFS-1, REFS-2]. Radio-astronomical surveys targeting phosphorus-bearing molecules (e.g., in the Venusian atmosphere or in prestellar cores) require laboratory reference spectra of PD₃ obtained under controlled conditions to assign observed lines and to constrain deuterium fractionation ratios, a key diagnostic of low-temperature interstellar chemistry.

Molecular Orientational Studies in Liquid Crystals Using Deuterium Quadrupolar NMR

The experimentally determined deuterium quadrupole coupling constant of 7.8 ± 0.6 kHz for PD₃ dissolved in nematic solvents provides a direct, quantitative measure of solute alignment and dynamics [Section 3, REFS-1]. This property is exploited in physical chemistry laboratories investigating anisotropic molecular interactions, where PD₃ serves as a rigid, symmetric-top probe molecule that reports on local orientational order without the spectral complexity introduced by proton–proton dipolar couplings or chemical exchange.

Application
Selection Property
Validation Focus
Kinetic isotope effect and reaction mechanism studies
Distinct ³¹P NMR septet pattern and coupling constant
In situ monitoring of phosphine consumption and deuterium incorporation
Quantitative GC-MS of phosphine in air and process streams
Maximum mass shift among phosphine isotopologues for internal standardization
Matrix-effect correction and method detection limit verification
Astrochemical identification of interstellar phosphine isotopologues
Rotational constants placing transitions in separate spectral regions
Laboratory reference spectra for line assignment and deuterium fractionation
Molecular orientational studies in liquid crystals
Unique deuterium quadrupole coupling constant
Orientational order and dynamics in anisotropic media
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